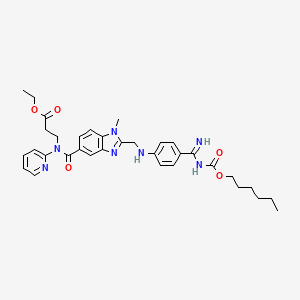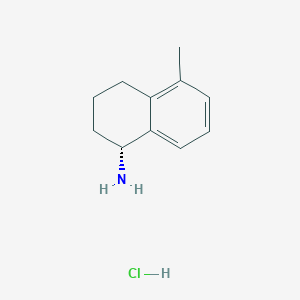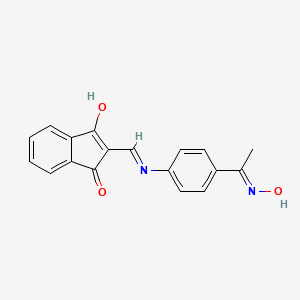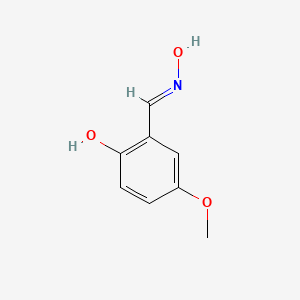
3-Bromobenzylguanidinium hemisulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobenzylguanidinium hemisulphate (BBGH) is a guanidinium salt that is widely used in scientific research for a variety of purposes. It is a white, crystalline solid that is highly soluble in water and other polar solvents. BBGH has been found to be a useful reagent for a variety of laboratory experiments, as it possesses a number of advantageous properties.
Applications De Recherche Scientifique
3-Bromobenzylguanidinium hemisulphate is widely used in scientific research due to its advantageous properties. It has been used as a reagent for the synthesis of various organic compounds, such as peptides, peptidomimetics, heterocycles, and other molecules. It has also been used as a catalyst in organic reactions, such as the acetalization of aldehydes and ketones. Additionally, 3-Bromobenzylguanidinium hemisulphate has been used in the preparation of a variety of organometallic compounds.
Mécanisme D'action
3-Bromobenzylguanidinium hemisulphate is a guanidinium salt, and it is believed that the guanidinium cation acts as a Lewis acid, which facilitates the formation of covalent bonds between molecules. This allows for the formation of various compounds and organometallic complexes. Additionally, the bromide anion is believed to act as a nucleophile, allowing for the formation of various brominated compounds.
Biochemical and Physiological Effects
3-Bromobenzylguanidinium hemisulphate is not known to have any direct biochemical or physiological effects. However, it is believed that the guanidinium cation could potentially interact with certain proteins and nucleic acids, as it has been shown to interact with other molecules. Additionally, the bromide anion could potentially interact with certain proteins, as bromide ions are known to interact with proteins.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromobenzylguanidinium hemisulphate has a number of advantages for laboratory experiments. It is a highly soluble reagent, which makes it easy to use in a variety of experiments. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, 3-Bromobenzylguanidinium hemisulphate is a strong acid and can be corrosive if not handled properly. Additionally, it is toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for 3-Bromobenzylguanidinium hemisulphate. It could be used as a reagent for the synthesis of more complex organic compounds and organometallic complexes. Additionally, it could potentially be used in the synthesis of peptides and peptidomimetics. Furthermore, it could be used in the development of new catalysts for organic reactions. Finally, it could be used to study the interactions of guanidinium cations and bromide anions with proteins and nucleic acids.
Méthodes De Synthèse
3-Bromobenzylguanidinium hemisulphate can be synthesized by reacting 3-bromobenzyl bromide with sodium sulphate in aqueous solution. The reaction is carried out at a temperature of 80°C for a period of two hours. After the reaction is complete, the product is cooled and the crystals are collected by filtration. The product is then washed with water and dried in an oven.
Propriétés
IUPAC Name |
(3-bromophenyl)methyl-(diaminomethylidene)azanium;sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10BrN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQAXAFTHFSOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C[NH+]=C(N)N.C1=CC(=CC(=C1)Br)C[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Br2N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzylguanidinium hemisulphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)






![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)



